molecular formula C13H18N2O3S B3970342 N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3970342
M. Wt: 282.36 g/mol
InChI Key: ZUEAGMUNOKBOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as CPP-115, is a synthetic molecule that belongs to the class of compounds called vigabatrin analogs. CPP-115 has been shown to be an effective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a vital role in regulating brain activity, and its dysfunction has been implicated in a variety of neurological disorders, including epilepsy, anxiety, and depression.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide transaminase, which is responsible for breaking down this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, which can have a calming effect and reduce the likelihood of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of this compound in the brain, reduce the activity of certain brain regions involved in anxiety and depression, and increase the activity of brain regions involved in reward and motivation. In addition, CPP-115 has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is that it is a highly specific inhibitor of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide transaminase, which means that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of this compound in neurological disorders. However, one limitation of CPP-115 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CPP-115. One area of focus could be on developing more potent and selective inhibitors of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide transaminase, which could have even greater therapeutic potential. Another area of focus could be on investigating the long-term effects of CPP-115 on brain function and behavior, as well as its potential for use in combination with other drugs or therapies. Finally, there is a need for more clinical trials to investigate the safety and efficacy of CPP-115 in humans, particularly in the treatment of neurological disorders such as epilepsy and anxiety.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. In preclinical studies, CPP-115 has been shown to be effective in reducing seizures in animal models of epilepsy, and it has also been shown to have anxiolytic and antidepressant properties. In addition, CPP-115 has been investigated for its potential in treating substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclopropyl-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10(13(16)14-11-8-9-11)15(19(2,17)18)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEAGMUNOKBOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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